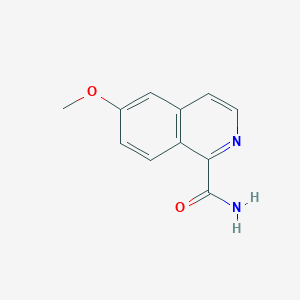

6-Methoxyisoquinoline-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-methoxyisoquinoline-1-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-8)4-5-13-10(9)11(12)14/h2-6H,1H3,(H2,12,14) |

InChI Key |

MYLAZRBWFGOGFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 6-Methoxyisoquinoline (B27300) Core

The assembly of the bicyclic 6-methoxyisoquinoline system is a critical undertaking, with various synthetic strategies developed to afford this important intermediate. These methods often begin from simple, commercially available precursors.

A common starting point for the synthesis of the 6-methoxyisoquinoline core and related quinoline (B57606) structures is a suitably substituted aniline (B41778). Specifically, 4-methoxyaniline (p-anisidine) serves as a key precursor. Different synthetic protocols can be employed to elaborate this starting material into the desired heterocyclic system.

For instance, established methods like the Skraup-Doebner-Von Miller synthesis involve the reaction of an aniline with α,β-unsaturated carbonyl compounds. In a related approach for the synthesis of 6-methoxyquinoline, 4-methoxyaniline is reacted with glycerol, an oxidizing agent, and sulfuric acid. google.com Another strategy involves the three-component reaction of an aniline derivative, an aldehyde, and an activated alkene, such as in the Povarov cycloaddition reaction, to construct substituted quinoline skeletons. mdpi.com These methods showcase the utility of methoxy-substituted anilines as foundational building blocks for nitrogen-containing heterocycles.

The definitive step in forming the isoquinoline (B145761) nucleus is the cyclization reaction. The Pomeranz–Fritsch reaction, and its subsequent modifications like the Pomeranz–Fritsch–Bobbitt cyclization, are classical and effective methods for this transformation. nih.govmdpi.com This reaction typically involves the condensation of an aminoacetaldehyde diethyl acetal (B89532) with a benzaldehyde (B42025) derivative, followed by an acid-catalyzed cyclization to form the isoquinoline ring. For the synthesis of 6-methoxyisoquinoline, this would involve a methoxy-substituted benzaldehyde. A variation of this process has been developed for the efficient, large-scale preparation of 6-methoxyisoquinoline. thieme-connect.de

More recent methodologies include the cyclization of 2-alkynylbenzaldoxime derivatives. In this approach, a 6-endo-dig cyclization is initiated by an electrophile like silver triflate, which forms a cyclic nitrone intermediate that can be subsequently deoxygenated to yield the isoquinoline structure. thieme-connect.de

Palladium catalysis offers a powerful tool for the functionalization of the pre-formed isoquinoline core, particularly through C-H activation. nih.govnih.gov This strategy allows for the direct introduction of aryl or alkyl groups at specific positions of the ring, circumventing the need for pre-functionalized substrates. rsc.orgrsc.org For example, palladium-catalyzed direct arylation via regioselective C-H functionalization has been reported for modifying dihydroisoquinolines. rsc.org

Palladium catalysis is also integral to building the isoquinoline system itself. Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes in the presence of a palladium catalyst can yield various substituted isoquinolines. organic-chemistry.org These methods highlight the versatility of palladium catalysts in both the construction and derivatization of the isoquinoline scaffold.

Table 1: Examples of Palladium-Catalyzed Reactions in Isoquinoline Synthesis & Functionalization

| Reaction Type | Description | Catalyst System (Example) | Reference |

|---|---|---|---|

| C-H Functionalization | Direct arylation of dihydroisoquinolines at the C4 position. | Palladium Catalyst | rsc.org |

| Annulation | Coupling of o-iodobenzaldehyde imines with terminal acetylenes followed by cyclization. | Pd Catalyst, Cu Catalyst | organic-chemistry.org |

| C-H Activation | Regioselective functionalization of isophosphinoline (B15496454) oxides, a related P-heterocycle. | Pd(OAc)₂, Ag₂CO₃ | nih.gov |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These approaches focus on using less hazardous reagents, employing solvent-free conditions, and utilizing energy-efficient technologies like microwave irradiation. jptcp.comchemrxiv.orgnih.gov

One such strategy employs montmorillonite (B579905) K-10, an environmentally benign solid acid clay, as a catalyst for the synthesis of quinoline derivatives from anilines. jptcp.com Microwave-assisted synthesis, often under solvent-free conditions, has also been successfully used to prepare quinoline and isoquinoline derivatives, reducing reaction times and environmental impact. mdpi.comjptcp.com Furthermore, the use of greener solvents, such as 1,3-propylene glycol, and transition metal catalysts can provide effective and more sustainable pathways. chemicalbook.com The use of molecular oxygen as the terminal oxidant in some palladium-catalyzed reactions also represents a significant advancement in green functionalization methods. nih.gov

Introduction and Functionalization of the Carboxamide Moiety at Position 1

Once the 6-methoxyisoquinoline core is obtained, the final key transformation is the introduction of the carboxamide group at the C1 position.

Palladium-catalyzed aminocarbonylation is a highly effective method for converting aryl halides into carboxamides. nih.gov This reaction involves treating a halo-isoquinoline (e.g., 1-iodo-6-methoxyisoquinoline) with carbon monoxide and an amine in the presence of a palladium catalyst. Research on the related 6-iodoquinoline (B82116) system has shown that the reaction conditions, particularly the choice of phosphine (B1218219) ligand and CO pressure, are critical in determining the product distribution. nih.gov

Using a bidentate ligand like XantPhos under atmospheric pressure of carbon monoxide preferentially yields the desired carboxamide. In contrast, employing a monodentate ligand such as triphenylphosphine (B44618) (PPh₃) under high CO pressure (40 bar) can lead to the formation of a 2-ketocarboxamide as the major product. nih.gov This tunable selectivity provides a sophisticated method for accessing either the simple amide or a more complex keto-amide derivative.

More traditional methods for amidation can also be employed. These typically involve the conversion of a precursor, such as 6-methoxyisoquinoline-1-carboxylic acid or its corresponding ester, into the amide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with ammonia (B1221849) or an amine.

Table 2: Influence of Reaction Conditions on the Aminocarbonylation of 6-Iodoquinoline

| Catalyst System | CO Pressure | Primary Product | Product Yield (Example) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / XantPhos | 1 bar | Quinoline-6-carboxamide (B1312354) | up to 98% | nih.gov |

| Pd(OAc)₂ / 2 PPh₃ | 40 bar | Quinoline-6-glyoxylamide | up to 63% | nih.gov |

Carboxylic Acid Precursor Synthesis via Lithiation and Carbon Dioxide Quench

A foundational route to 6-methoxyisoquinoline-1-carboxamide involves the synthesis of its corresponding carboxylic acid precursor, 6-methoxyisoquinoline-1-carboxylic acid. This is commonly achieved through a Directed ortho-Metalation (DoM) strategy. wikipedia.org In this process, the starting material, 6-methoxyisoquinoline, is treated with a strong organolithium base, such as n-butyllithium (n-BuLi).

The reaction mechanism hinges on the Lewis basicity of the methoxy (B1213986) group's oxygen atom, which coordinates to the lithium ion. wikipedia.orgbaranlab.org This coordination, often stabilized by additives like TMEDA (tetramethylethylenediamine), increases the kinetic acidity of the protons at the adjacent C1 and C7 positions. baranlab.orgharvard.edu Deprotonation occurs preferentially at the C1 position due to the additional electron-withdrawing effect of the nearby ring nitrogen, leading to the formation of a 1-lithio-6-methoxyisoquinoline intermediate. wikipedia.org This highly reactive organolithium species is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup, to yield the desired 6-methoxyisoquinoline-1-carboxylic acid. This method provides a regioselective pathway to functionalize the C1 position of the isoquinoline ring. wikipedia.org

Nitrile Hydrolysis Approaches for Amide Formation

Once the 1-cyano-6-methoxyisoquinoline intermediate is obtained, its conversion to the target amide is a critical step. Various nitrile hydrolysis methods can be employed, ranging from classical approaches to modern catalytic systems.

Transition Metal-Catalyzed Hydrolysis: To circumvent the challenges of classical methods, milder, more selective catalytic approaches have been developed. Ruthenium complexes, in particular, have emerged as highly efficient catalysts for the hydration of nitriles to primary amides. conicet.gov.aracs.orgresearchgate.net These reactions often proceed under neutral or base-free conditions and exhibit high functional group tolerance. acs.orgresearchgate.net The mechanism can involve the coordination of the nitrile to the ruthenium center, activating it for nucleophilic attack by a water molecule. acs.org Some ruthenium-hydride complexes are believed to facilitate this by forming a dihydrogen bond with a water molecule, positioning it for attack on the coordinated nitrile. acs.org

Below is a comparison of different hydrolysis approaches.

Interactive Table: Comparison of Nitrile Hydrolysis Methods| Method | Catalyst / Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ or HCl in H₂O | High Temperature | Inexpensive reagents | Harsh conditions, risk of over-hydrolysis to carboxylic acid. lumenlearning.com |

| Base-Catalyzed | NaOH or KOH in H₂O | High Temperature | Effective for many substrates | Harsh conditions, formation of carboxylate salt, risk of over-hydrolysis. chemistrysteps.com |

| Ruthenium-Catalyzed | [Ru]-complex (e.g., Ru(II) or Ru(III)) | Mild, often neutral pH | High selectivity for amide, high functional group tolerance, mild conditions. conicet.gov.arresearchgate.net | Higher cost of catalyst, potential need for specialized ligands. |

Stereoselective Synthesis of Advanced Intermediates and Derivatives

The creation of advanced derivatives of this compound often requires precise control over stereochemistry, particularly when chiral centers are introduced into the molecule. This is crucial for producing enantiomerically pure compounds. Stereoselective synthesis can be achieved by employing established asymmetric strategies on precursors.

For instance, the synthesis of chiral tetrahydroisoquinoline derivatives, which are common structural motifs, often relies on methods like the Pomeranz–Fritsch reaction or its modifications. wikipedia.orgbeilstein-journals.org In a stereoselective approach, a chiral auxiliary can be incorporated into one of the starting materials. This auxiliary directs the formation of subsequent stereocenters, leading to a product with high diastereomeric or enantiomeric excess. After the key stereocenter is set, the auxiliary can be removed.

Large-Scale Synthetic Optimizations and Process Development

Transitioning a synthetic route from laboratory scale to large-scale production necessitates significant optimization to ensure safety, cost-effectiveness, and consistency.

A primary goal in process development is the elimination of column chromatography, which is time-consuming, solvent-intensive, and often impractical for large quantities. For the synthesis of this compound and its precursors, purification strategies are shifted towards crystallization, precipitation, or liquid-liquid extraction. By carefully selecting solvent systems and controlling parameters like temperature and concentration, the desired product can often be selectively crystallized from the reaction mixture, leaving impurities behind in the mother liquor. This approach is highly scalable and significantly reduces waste and production time.

Ensuring that each batch of a synthesis produces a consistent yield and purity is paramount for large-scale manufacturing. This is achieved through rigorous optimization of reaction parameters. For catalytic steps, such as the palladium-catalyzed aminocarbonylation of a 1-halo-6-methoxyisoquinoline, the choice of ligand can be critical. While a general-purpose ligand like triphenylphosphine (PPh₃) may suffice for simple substrates, more complex or less reactive starting materials may require advanced ligands, such as bidentate phosphines (e.g., XantPhos), to achieve high conversion rates and yields reproducibly. researchgate.net Optimizing temperature, pressure, catalyst loading, and reaction time are all essential steps to maximize efficiency and ensure the process is robust and reproducible. researchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound structure serves as a versatile scaffold for creating a library of related compounds through various derivatization strategies. One powerful method is palladium-catalyzed aminocarbonylation, which constructs the C1-carboxamide bond directly. researchgate.net

This approach typically starts with 1-halo-6-methoxyisoquinoline (e.g., 1-iodo-6-methoxyisoquinoline). In the presence of a palladium catalyst, a phosphine ligand, a base, and a source of carbon monoxide, this precursor can react with a diverse range of primary and secondary amines to generate a wide array of N-substituted 6-methoxyisoquinoline-1-carboxamides. researchgate.net This strategy offers a modular and efficient way to explore the structure-activity relationship of the amide functionality by systematically varying the amine component.

Interactive Table: Examples of Derivatization via Aminocarbonylation

| Amine Nucleophile | Resulting Amide Derivative |

|---|---|

| Ammonia | This compound |

| Methylamine | N-Methyl-6-methoxyisoquinoline-1-carboxamide |

| Piperidine | (6-Methoxyisoquinolin-1-yl)(piperidin-1-yl)methanone |

| Aniline | N-Phenyl-6-methoxyisoquinoline-1-carboxamide |

| Glycine methyl ester | Methyl 2-((6-methoxyisoquinoline-1-carbonyl)amino)acetate |

Spectroscopic Characterization Techniques in Synthetic Studies

The synthesis of this compound and its derivatives requires rigorous structural confirmation, which is achieved through a combination of modern spectroscopic techniques. Each method provides unique and complementary information to verify the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the molecular structure.

¹H NMR confirms the presence and connectivity of protons. For this compound, the spectrum would show characteristic signals for the methoxy group (a singlet around 3.9-4.0 ppm), distinct aromatic protons of the isoquinoline ring system, and signals for the amide (-CONH₂) protons. chemicalbook.com

¹³C NMR provides information about the carbon skeleton, showing distinct resonances for the methoxy carbon, the carbonyl carbon of the amide, and each carbon atom within the isoquinoline core. chemicalbook.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition. nih.gov The fragmentation pattern of methoxy-substituted quinolines and isoquinolines often involves characteristic losses, such as the loss of a methyl radical (-CH₃) or carbon monoxide (CO) from the methoxy group, and the loss of hydrogen cyanide (HCN) from the heterocyclic ring. mcmaster.ca

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands:

N-H stretching vibrations for the primary amide group, typically appearing as two bands in the region of 3100-3500 cm⁻¹. nih.gov

A strong C=O (carbonyl) stretching band for the amide I band, usually around 1650-1680 cm⁻¹.

C-O stretching for the methoxy group's aryl-alkyl ether linkage. nih.gov

C=N and C=C stretching vibrations associated with the isoquinoline aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated aromatic system of the isoquinoline ring. The presence of the methoxy and carboxamide groups influences the position and intensity of the absorption maxima. nih.gov

A summary of typical spectroscopic data used for characterization is presented below.

| Technique | Observation | Inferred Structural Feature |

| ¹H NMR | Singlet (~3.9 ppm) | Methoxy group (-OCH₃) |

| Multiplets (aromatic region) | Isoquinoline ring protons | |

| Broad singlet(s) | Amide protons (-NH₂) | |

| ¹³C NMR | Signal (~55 ppm) | Methoxy carbon |

| Signal (~160-170 ppm) | Amide carbonyl carbon | |

| Multiple signals (aromatic region) | Isoquinoline ring carbons | |

| MS | Molecular Ion Peak (M⁺) | Confirms molecular weight |

| Fragmentation patterns | Structural information (e.g., loss of -CH₃, CO, HCN) mcmaster.ca | |

| FTIR | Bands at ~3100-3500 cm⁻¹ | N-H stretch of amide nih.gov |

| Strong band at ~1650-1680 cm⁻¹ | C=O stretch of amide | |

| Bands at ~1000-1300 cm⁻¹ | C-O stretch of ether nih.gov |

By combining the data from these techniques, researchers can unambiguously confirm the successful synthesis and purity of this compound and its various derivatives. nih.gov

Biological Activity and Molecular Mechanisms of Action

Investigation of Anticancer Modalities

There is no available research data to populate the following sections concerning the specific anticancer modalities of 6-Methoxyisoquinoline-1-carboxamide.

Cytotoxic Effects on Cancer Cell Lines (e.g., A549, Hela, HCT 116, MCF-7)

No studies were found that evaluated the cytotoxic or growth-inhibitory effects of this compound against the human lung carcinoma cell line (A549), human cervical cancer cell line (HeLa), human colorectal carcinoma cell line (HCT 116), or human breast adenocarcinoma cell line (MCF-7).

Mechanisms of Action

Due to the lack of primary research on this compound, there is no information available regarding its mechanisms of action.

There are no published findings to indicate whether this compound can induce programmed cell death (apoptosis) or cause cell cycle arrest in cancerous cells. Studies on related compounds have shown such effects, but this cannot be attributed to the title compound.

The capacity of this compound to induce oxidative stress, leading to an imbalance of reactive oxygen species and subsequent DNA damage in cancer cells, has not been investigated. The role of oxidative stress and DNA damage is a known mechanism for other anticancer agents.

There is no information identifying specific molecular targets, such as enzymes or signaling proteins, with which this compound might interact to exert any potential biological effect.

No research has been published exploring the potential for this compound to act synergistically with other established chemotherapeutic agents to enhance their anticancer effects.

Role of Methoxyisoquinoline Carboxamide Complexation in Biological Activity

The biological activity of methoxyisoquinoline carboxamide compounds is significantly influenced by their ability to form complexes with biological macromolecules. The carboxamide moiety, in particular, is a key structural feature in many fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netnih.govmdpi.com These inhibitors function by blocking the electron transport chain in the inner mitochondrial membrane, which is crucial for fungal respiration. mdpi.com

Antimicrobial Research Applications

Research into methoxyisoquinoline carboxamide and related quinoline (B57606) structures has unveiled a broad spectrum of antimicrobial activities, positioning them as promising scaffolds for the development of new therapeutic agents.

Antibacterial Activity (e.g., against S. aureus, E. coli, P. aeruginosa)

The isoquinoline (B145761) and quinoline cores are central to a new class of antibacterial compounds. Studies have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Staphylococcus aureus : Alkynyl isoquinoline derivatives have shown strong activity against MRSA, and importantly, were able to reduce the bacterial load within macrophages, a feat not achieved by the conventional antibiotic vancomycin. mdpi.com Similarly, a series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds demonstrated moderate to good antibacterial efficacy against several Gram-positive bacteria. researchgate.net Other related structures, such as Murrayaquinone A, have exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus. nih.gov

Escherichia coli : The activity against Gram-negative bacteria like E. coli is more varied. While some alkynyl isoquinolines lack activity against E. coli mdpi.com, other derivatives have shown significant potential. For example, a 7-methoxyquinoline (B23528) derivative, compound 3l, was found to have the highest effect against E. coli among tested strains, with an MIC of 7.812 µg/mL. nih.gov

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen has also been a target for quinoline-based compounds. The aforementioned 7-methoxyquinoline derivative 3l showed promising activity against P. aeruginosa, with an inhibition zone of 16.2 mm. nih.gov The development of agents against P. aeruginosa is critical due to its high rates of antibiotic resistance. nih.gov

Table 1: Antibacterial Activity of Methoxyquinoline Derivatives and Related Compounds

| Compound/Class | Target Bacteria | Activity/Finding | Reference(s) |

|---|---|---|---|

| Alkynyl Isoquinolines | S. aureus (MRSA) | Potent activity (MICs = 4-8 µg/mL); reduced intracellular MRSA. | mdpi.com |

| 8-Methoxyquinoline-2-carboxamides | Gram-positive bacteria | Moderate to good antibacterial efficacy. | researchgate.net |

| 7-Methoxyquinoline Derivative (3l) | E. coli | High effect with MIC of 7.812 µg/mL. | nih.gov |

| 7-Methoxyquinoline Derivative (3l) | P. aeruginosa | Promising activity with an inhibition zone of 16.2 mm. | nih.gov |

| Murrayaquinone A | S. aureus | MIC of 50 μg/mL. | nih.gov |

Antifungal Properties

Carboxamide derivatives, including those with a quinoline or isoquinoline structure, are a major focus of antifungal research, largely due to their role as SDHIs. researchgate.netnih.govmdpi.com These compounds have shown efficacy against a variety of plant-pathogenic fungi.

Research has demonstrated that pyrazole (B372694) carboxamide derivatives can exhibit significant antifungal activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia cerealis, with EC₅₀ values as low as 1.08 and 1.67 μg/mL, respectively. nih.gov Another study on a novel pyrazole carboxamide found its efficacy against R. solani (EC₅₀ value of 0.022 mg/L) was comparable to the commercial fungicide thifluzamide. nih.gov Furthermore, a 7-methoxyquinoline derivative displayed potent activity against the human-pathogenic fungi Candida albicans and Cryptococcus neoformans. nih.gov The mechanism often involves the destruction of fungal cell walls or membranes, leading to the leakage of cellular contents. nih.govmdpi.com

Table 2: Antifungal Activity of Carboxamide and Methoxyquinoline Derivatives

| Compound/Class | Target Fungi | Activity/Finding | Reference(s) |

|---|---|---|---|

| Pyrazole Carboxamide (A3-3) | S. sclerotiorum | EC₅₀ value of 1.08 μg/mL. | nih.gov |

| Pyrazole Carboxamide (SCU2028) | R. solani | EC₅₀ value of 0.022 mg/L. | nih.gov |

| 7-Methoxyquinoline Derivative (3l) | C. albicans | High effect with MIC of 31.125 µg/mL. | nih.gov |

| N-(alkoxy)diphenyl ether carboxamide (M15) | R. solani | Protective effect of 91.30% in vivo. | mdpi.com |

Antiviral Investigations (e.g., SARS-CoV-2 related compounds)

The quinoline scaffold has been a cornerstone in the search for antiviral agents, particularly during the COVID-19 pandemic. news-medical.netnih.gov Several studies have investigated quinoline derivatives as potential inhibitors of SARS-CoV-2 enzymes. news-medical.netnih.gov

One study highlighted a quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication. news-medical.net This compound, Jun13296, demonstrated potent antiviral and anti-inflammatory effects in vivo. news-medical.net In another investigation, quinoline-3-carboxylate derivatives were evaluated for their activity against a SARS-CoV-2 isolate, with molecular docking studies suggesting they bind strongly to the main viral protease (NSP5) and the exoribonuclease (NSP14). nih.gov The repurposing of existing drugs with a quinoline structure, such as chloroquine (B1663885) and hydroxychloroquine, was also extensively explored. researchgate.netfrontiersin.org

Biofilm Eradication Capabilities

Bacterial biofilms present a major challenge in treating chronic infections due to their high resistance to conventional antibiotics. mdpi.comnih.gov Methoxyquinoline derivatives have shown promise in not only inhibiting biofilm formation but also eradicating established biofilms.

A 7-methoxyquinoline derivative, compound 3l, demonstrated significant capabilities in preventing biofilm extension. nih.gov At a concentration of 10.0 µg/mL, it achieved biofilm eradication percentages of 94.60% for E. coli and 91.74% for P. aeruginosa. nih.gov The mechanism for this activity is linked to its ability to damage the bacterial cell membrane, as evidenced by protein leakage assays. nih.gov Other strategies have involved combining nitroxides with quinolone antibiotics like ciprofloxacin, which significantly improved the eradication of S. aureus biofilms. nih.gov

Proposed Antimicrobial Mechanisms (e.g., membrane interaction, reactive oxidative species formation)

The antimicrobial effects of quinoline-based compounds are often attributed to two primary mechanisms: direct interaction with the bacterial membrane and the induction of oxidative stress through the formation of reactive oxygen species (ROS).

Membrane Interaction : Certain quinoline derivatives are known to be membrane-active. nih.gov For example, the compound HT61 has been shown to disrupt the cytoplasmic membrane of Gram-positive bacteria like S. aureus. nih.gov It causes membrane depolarization and the release of intracellular components such as ATP. nih.gov This disruptive activity is more pronounced in membranes with a higher content of anionic lipids, suggesting a direct, destructive interaction with the lipid bilayer. nih.govnih.gov This can lead to the formation of holes in the cell membrane, causing leakage of cellular proteins and ultimately cell death. nih.gov

Reactive Oxygen Species (ROS) Formation : Another proposed mechanism is the generation of ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov These highly reactive molecules can cause widespread damage to critical cellular components, including DNA, proteins, and lipids, leading to cell death. nih.govnih.gov While direct evidence for ROS production by this compound is not detailed, the activity of bactericidal antibiotics is often linked to the induction of hydroxyl radical formation within bacterial cells. nih.gov This represents a plausible secondary mechanism for quinoline-based antimicrobials.

Enzymatic Inhibition and Receptor Modulation

The interaction of this compound and its related structures with various enzymes and receptors has been explored to determine their potential as therapeutic agents. The following subsections detail the findings regarding its inhibitory and modulatory effects on several key biological targets.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical signaling node in the innate immune response, making it an attractive target for the treatment of inflammatory and autoimmune diseases. The isoquinoline carboxamide scaffold has been identified as a viable starting point for the development of potent IRAK4 inhibitors.

In a fragment-based drug design campaign, an initial screening identified a micromolar hit, referred to as carboxamide 51, which is a derivative of 7-methoxyisoquinoline-6-carboxamide. acs.orgnih.gov This fragment demonstrated inhibitory activity against IRAK4 with an IC50 value of 55 μM. acs.org Although an isomer of the subject compound, this discovery highlighted the potential of the methoxyisoquinoline carboxamide core in IRAK4 inhibition. Subsequent optimization of this fragment, focusing on enhancing potency and improving pharmacokinetic properties, led to the development of the clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor. acs.orgnih.govnih.gov This advanced compound, a 1-alkoxy-7-methoxyisoquinoline-6-carboxamide derivative, showcased nanomolar potency in cellular assays, underscoring the significance of the isoquinoline scaffold in targeting the IRAK4 active site. acs.orgnih.gov

Table 1: IRAK4 Inhibition Data for Related Isoquinoline Carboxamide Derivative

| Compound | Target | Assay Condition | IC50 (μM) |

|---|---|---|---|

| Carboxamide 51 (7-methoxyisoquinoline-6-carboxamide derivative) | IRAK4 | Enzymatic assay (full-length IRAK4, 600 μM ATP) | 55 |

Data sourced from Lee, K. L., et al. (2017). acs.org

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Antagonists of mGluR1 are being investigated for their potential in treating various neurological disorders, including neuropathic pain.

While direct studies on this compound are not available, research on the structurally related quinoline-6-carboxamide (B1312354) scaffold provides insights into potential activity. A series of 2-substituted quinoline-6-carboxamide derivatives were synthesized and evaluated for their mGluR1 antagonistic activity. nih.gov Within this series, compound 13c emerged as the most potent antagonist with an IC50 value of 2.16 µM in a functional cell-based assay. nih.gov This finding suggests that the broader quinoline and isoquinoline carboxamide structures may serve as valuable pharmacophores for mGluR1 antagonism.

Table 2: mGluR1 Antagonistic Activity of a Related Quinoline Carboxamide Derivative

| Compound | Scaffold | Target | IC50 (μM) |

|---|---|---|---|

| 13c | 2-amino-N-(1-methylpiperidin-4-yl)quinoline-6-carboxamide | mGluR1 | 2.16 |

Data sourced from a 2014 study on 2-substituted quinoline-6-carboxamides. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes mellitus.

Currently, there is no published scientific literature available that specifically investigates the alpha-glucosidase inhibitory activity of this compound or its closely related derivatives. Research on alpha-glucosidase inhibitors has predominantly focused on other classes of compounds, such as flavonoids and various other heterocyclic systems. nih.govnih.gov

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by transporting a wide range of chemotherapeutic agents out of the cell.

No specific research data on the direct P-gp inhibitory activity of this compound has been identified. However, a complex acridone (B373769) carboxamide derivative, GG918, which incorporates a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl moiety, has been shown to be a potent and selective inhibitor of MDR1 P-glycoprotein-mediated transport. nih.gov This indicates that isoquinoline-containing structures have the potential to interact with P-gp, although the activity of the simpler this compound remains to be determined.

Sarco-Endoplasmic Reticulum Ca²⁺ Transport ATPase (SERCA) Modulation

The Sarco-Endoplasmic Reticulum Ca²⁺ Transport ATPase (SERCA) is an intracellular pump that regulates calcium homeostasis, and its modulation has implications for various cellular processes and diseases.

At present, there are no available scientific studies or data regarding the modulatory effects of this compound on SERCA.

DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a validated target for antibacterial agents.

Direct evaluation of this compound as a DNA gyrase inhibitor has not been reported. However, studies on related heterocyclic scaffolds provide valuable structure-activity relationship insights. In a study of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, a structurally analogous series, the substitution pattern on the benzo ring was found to be critical for inhibitory activity against S. aureus Gyrase B. nih.gov The most potent compound in this series featured a 6-methoxyl substituent (f4 ), exhibiting an IC50 of 0.31 μM. nih.gov This highlights the favorable contribution of a methoxy (B1213986) group at the 6-position of a quinoline-like core for DNA gyrase inhibition, suggesting that this compound could warrant investigation as a potential DNA gyrase inhibitor.

Table 3: DNA Gyrase B Inhibitory Activity of a Structurally Related 6-Methoxyquinolone Derivative

| Compound | Scaffold | Target | IC50 (μM) |

|---|---|---|---|

| f4 | N-(4-oxo-2-propyl-3,4-dihydroquinazolin-6-yl)-4-hydroxy-6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | S. aureus Gyrase B | 0.31 |

Data sourced from a 2022 study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.gov

Cannabinoid Type 1 Receptor (CB1R) Ligand Affinity

The cannabinoid receptor type 1 (CB1R) is a key component of the endocannabinoid system and a significant molecular target for various therapeutic agents. nih.gov Compounds that act on this receptor, including agonists, antagonists, and inverse agonists, are explored for a range of conditions. nih.gov While the broader class of carboxamides has been investigated for cannabinoid receptor affinity, specific data on the binding affinity of this compound for the CB1 receptor is not extensively detailed in the available research.

However, studies on related structures provide some context. For instance, a series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides have been synthesized and evaluated for their affinity to human CB1 and CB2 receptors. elsevierpure.com Within this series, certain derivatives demonstrated high selectivity and potency for the hCB1 receptor, with one compound exhibiting a Ki value of 5.6 nM and acting as an inverse agonist. elsevierpure.com The interaction for these potent ligands was proposed to involve a hydrogen bond between the carbonyl oxygen of the carboxamide and the K3.28(192) residue of the receptor. elsevierpure.com Such studies highlight that the carboxamide moiety can be a critical pharmacophore for CB1R interaction, though direct binding data for this compound remains to be fully characterized.

Antimalarial Activity

The quinoline and isoquinoline scaffolds are foundational structures in the history of antimalarial drug discovery, with famous examples like quinine (B1679958) and chloroquine. nih.govnih.gov These drugs have been cornerstones of malaria chemotherapy for decades. nih.gov The urgent need for new antimalarial agents, driven by the rise of drug-resistant Plasmodium parasites, has spurred research into novel compounds, including various isoquinoline derivatives. nih.govnih.gov

While the isoquinoline alkaloid class is known to possess a broad range of biological activities, including antiparasitic effects, specific efficacy data for this compound against strains of Plasmodium falciparum is not prominently available in the reviewed literature. nih.gov Research into related structures, such as quinoline-4-carboxamides, has identified compounds with potent, low-nanomolar activity against the 3D7 strain of P. falciparum. mmv.org These findings suggest that the carboxamide functional group attached to a quinoline or isoquinoline core can be a viable strategy for developing potent antimalarials. mmv.org However, direct evidence and IC₅₀ values for this compound are needed to confirm its specific antimalarial potency.

The precise antimalarial mechanism of this compound has not been specifically elucidated. However, the mechanisms of related quinoline-containing drugs are well-documented and may offer potential insights. A primary mechanism for drugs like chloroquine involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's acidic food vacuole. nih.govnih.gov Chloroquine, a weak base, accumulates in this acidic compartment and is thought to inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite. nih.govnih.gov

More lipophilic quinoline drugs, such as mefloquine, are not concentrated as extensively in the food vacuole and may have alternative targets. nih.gov For some newer quinoline-carboxamide derivatives, a novel mechanism of action has been identified: the inhibition of the parasite's translation elongation factor 2 (PfEF2), which halts protein synthesis and leads to parasite death. mmv.org Another potential mechanism for quinoline-like compounds involves the generation of reactive oxygen species and subsequent oxidative stress, overwhelming the parasite's antioxidant defenses. nih.gov

Anti-Inflammatory and Antioxidative Properties

Recent studies have highlighted the potential of isoquinoline-1-carboxamide (B73039) derivatives as potent anti-inflammatory and antioxidative agents. researchgate.netnih.gov These properties are crucial for combating conditions associated with neuroinflammation and oxidative stress. researchgate.netmdpi.com

The anti-inflammatory effects of this class of compounds are often mediated through the inhibition of key signaling pathways. Research on BV2 microglial cells demonstrated that certain isoquinoline-1-carboxamide derivatives can potently suppress the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are induced by lipopolysaccharide (LPS). nih.gov This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov Specifically, these compounds can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB. researchgate.netnih.gov Furthermore, the upstream mitogen-activated protein kinase (MAPK) pathway is also a target, with inhibition of ERK1/2, JNK, and p38 phosphorylation being observed. nih.gov

From an antioxidative standpoint, isoquinoline-1-carboxamide derivatives have shown the ability to mitigate oxidative toxicity. researchgate.net One derivative demonstrated protective effects by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant response. researchgate.net This activity was shown to be responsible for attenuating the formation of DPPH radicals and lipid peroxidation. researchgate.net The dual action of inhibiting NF-κB-mediated inflammation and bolstering Nrf2/HO-1-mediated antioxidant defenses underscores the therapeutic potential of this chemical scaffold. researchgate.net

Table 1: Effects of Isoquinoline-1-Carboxamide Derivatives on Inflammatory Mediators

| Compound/Class | Mediator | Effect | Signaling Pathway | Reference |

|---|---|---|---|---|

| Isoquinoline-1-carboxamide derivatives | Nitric Oxide (NO) | Suppression | Inhibition of NF-κB & MAPKs | nih.gov |

| Isoquinoline-1-carboxamide derivatives | IL-6, TNF-α | Suppression | Inhibition of NF-κB & MAPKs | nih.gov |

| Isoquinoline-1-carboxamide derivatives | IL-10 | Reversal of Suppression | - | nih.gov |

| OMG (Isoquinoline carboxamide derivative) | Nitric Oxide (NO) | Suppression | Inhibition of NF-κB | researchgate.net |

Table 2: Antioxidative Mechanisms of Isoquinoline-1-Carboxamide Derivatives

| Compound/Class | Key Proteins | Effect | Mechanism | Reference |

|---|---|---|---|---|

| OMG (Isoquinoline carboxamide derivative) | Nrf2, HO-1 | Upregulation | Activation of Nrf2/HO-1 signaling | researchgate.net |

| OMG (Isoquinoline carboxamide derivative) | DPPH radicals, Lipid peroxidation | Attenuation | Antioxidant activity | researchgate.net |

Structure Activity Relationship Sar Studies

Development of Structure-Activity Relationship Models

The exploration of structure-activity relationships (SAR) for 6-methoxyisoquinoline-1-carboxamide and its analogs has been a focal point in the development of potent enzyme inhibitors, particularly targeting poly(ADP-ribose) polymerase (PARP). Research has systematically investigated the influence of various substituents on the isoquinoline (B145761) core to elucidate the structural requirements for optimal biological activity.

Detailed research into isoquinolinone derivatives has provided valuable insights into their potential as PARP-1 inhibitors. A significant finding in this area comes from the study of thieno[2,3-c]isoquinolin-5-one derivatives. Within this series, the introduction of a methoxy (B1213986) group at the 5-position resulted in a compound with an IC50 value of 0.21 µM, indicating potent inhibition of PARP-1. nih.gov This highlights the favorable contribution of the methoxy substituent to the inhibitory activity. For comparison, the parent thieno[2,3-c]isoquinolin-5-one (TIQ-A) exhibited an IC50 of 0.45 µM, while the 5-hydroxy derivative had an IC50 of 0.39 µM. nih.gov

Further studies on related scaffolds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have also contributed to the understanding of SAR in this chemical space. These investigations have led to the identification of key structural features that govern the inhibitory potential and have resulted in the development of druglike inhibitors with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov The carboxamide moiety, in particular, is a crucial element, often designed to mimic the nicotinamide (B372718) portion of NAD+, the natural substrate of PARP enzymes. nih.gov

The development of SAR models has also been advanced by the synthesis and evaluation of 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as selective inhibitors of PARP-2. acs.org These studies underscore the importance of the substitution pattern on the isoquinoline ring in determining isoform selectivity. acs.org The strategic placement of substituents can significantly influence the binding affinity and selectivity towards different PARP isoforms.

Computational approaches, including in silico docking simulations, have played a supportive role in corroborating the experimental SAR findings. nih.gov These models help to visualize the binding modes of the inhibitors within the active site of the target enzyme and provide a rationale for the observed activity trends. The continuous refinement of these models, based on iterative cycles of synthesis and biological testing, has been instrumental in the optimization of lead compounds. nih.gov

The following table summarizes the inhibitory activity of selected isoquinoline derivatives against PARP-1, illustrating the impact of substitution on potency.

| Compound Name | Modification | Target | IC50 (µM) |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Parent Compound | PARP-1 | 0.45 nih.gov |

| 5-Hydroxy-thieno[2,3-c]isoquinolin-5-one | 5-OH substitution | PARP-1 | 0.39 nih.gov |

| 5-Methoxy-thieno[2,3-c]isoquinolin-5-one | 5-OCH3 substitution | PARP-1 | 0.21 nih.gov |

This data clearly demonstrates that the introduction of a methoxy group at the 5-position of the thieno[2,3-c]isoquinolin-5-one scaffold enhances the inhibitory activity against PARP-1 more than a hydroxyl group at the same position.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as 6-Methoxyisoquinoline-1-carboxamide, might interact with a biological target, typically a protein.

Prediction of Ligand-Receptor Interactions

Molecular docking simulations for isoquinoline-1-carboxamide (B73039) derivatives have been instrumental in predicting their interactions with various biological targets. nih.gov For this compound, it is hypothesized that the isoquinoline (B145761) nitrogen can act as a hydrogen bond acceptor, a feature observed in the binding of similar quinoline-3-carboxamides (B1200007) to kinase domains. mdpi.com The carboxamide group is also predicted to be a key interacting moiety, capable of forming hydrogen bonds with amino acid residues in a receptor's binding pocket. nih.gov The methoxy (B1213986) group at the 6-position likely contributes to the electronic properties of the aromatic system and may engage in hydrophobic interactions. nih.gov

In silico modeling of quinoline-carboxamide derivatives has successfully predicted ligand-receptor interactions, and it is anticipated that similar success can be achieved for this compound. nih.gov The specific nature of these interactions, including hydrogen bonds and hydrophobic contacts, is crucial for determining the compound's affinity and specificity for a given target.

Binding Affinity and Conformational Analysis in Protein Pockets

The binding affinity, often quantified by metrics such as the docking score or binding energy, is a critical parameter predicted by molecular docking simulations. For instance, studies on quinoline-3-carboxamide (B1254982) derivatives targeting the platelet-derived growth factor receptor (PDGFR) have shown that specific substitutions can lead to improved docking scores. benthamdirect.com It is plausible that the 6-methoxy substituent on the isoquinoline ring of our subject compound influences its binding affinity.

Conformational analysis within the protein pocket reveals the three-dimensional arrangement of the ligand that is most favorable for binding. Docking studies on 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives as BACE-1 inhibitors revealed specific conformations that were crucial for their inhibitory activity. nih.gov For this compound, simulations would explore its rotational freedom around the bond connecting the carboxamide group to the isoquinoline ring to identify the optimal binding pose. The planarity and orientation of the isoquinoline ring system within the binding pocket are also critical factors.

A hypothetical docking study of this compound into a kinase binding site, drawing parallels from related inhibitors, might yield the following predicted binding energies:

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues |

| Kinase A | -8.5 | VAL23, LYS45, LEU98, ASP154 |

| Kinase B | -7.9 | ILE15, ALA33, PHE101, GLU140 |

| Protease C | -6.2 | GLY78, SER121, TRP150 |

This table is a hypothetical representation based on data from related compounds and is for illustrative purposes only.

Identification of Key Interacting Residues

A primary outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form crucial interactions with the ligand. nih.gov In studies of quinoline-carboxamide derivatives as P2X7R antagonists, residues such as Tyr628, Lys443, and Ser419 were identified as forming important hydrogen bonds. nih.gov Similarly, for this compound, it is anticipated that specific polar residues would interact with the carboxamide group, while hydrophobic residues would form contacts with the isoquinoline ring system. The identification of these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective analogs.

Application in Drug Design and Optimization

The insights gained from molecular docking simulations are invaluable for the rational design and optimization of drug candidates. ontosight.ai By understanding the specific interactions between a ligand and its target, medicinal chemists can make targeted modifications to the ligand's structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, if a simulation reveals a vacant hydrophobic pocket near the methoxy group of this compound, this could prompt the synthesis of derivatives with larger hydrophobic substituents at that position to improve binding. This structure-based drug design approach has been successfully applied to various classes of compounds, including quinolinone-based inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

Correlation of Structural Descriptors with Biological Activity

QSAR models are built by correlating molecular descriptors with the observed biological activity of a series of compounds. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters. For isoquinoline derivatives, QSAR studies have been employed to understand their inhibitory activity against various enzymes. japsonline.com

A hypothetical QSAR study on a series of this compound analogs could involve the calculation of various descriptors to build a predictive model. The goal would be to derive an equation that relates these descriptors to a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50).

An example of a QSAR study on quinoline (B57606) derivatives identified key descriptors that correlated with their activity. nih.gov Similarly, for this compound and its analogs, a QSAR model could reveal the importance of descriptors such as:

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer interactions. | |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule, affecting how it fits into the binding site. |

| Molecular Weight | Can influence transport and binding. | |

| Hydrophobic | LogP | Describes the lipophilicity of the compound, which is crucial for membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

This table provides examples of descriptors that would be relevant in a QSAR study of this compound analogs.

The development of a robust QSAR model for this compound and its derivatives would provide a powerful tool for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. japsonline.com

Predictive Modeling for New Derivatives

Predictive modeling in computational chemistry leverages existing data to build mathematical models that can forecast the properties of new, unsynthesized molecules. A primary goal is to establish a detailed structure-activity relationship (SAR) to guide the rational design of more potent and selective agents. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are central to this effort.

In a typical 3D-QSAR study, a series of related compounds with known biological activities are spatially aligned. Then, computational "fields" are calculated around the molecules to represent their steric and electrostatic properties. rsc.orgnih.gov Statistical methods are employed to create a model that correlates variations in these fields with changes in biological activity. rsc.orgnih.gov The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. rsc.org

For carboxamide derivatives, these models can guide the synthesis of new analogs with improved efficacy. For example, by analyzing the contour maps from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify specific sites on the isoquinoline or carboxamide moiety where adding or removing certain functional groups would be beneficial. rsc.orgnih.gov This predictive power helps prioritize which new derivatives to synthesize, saving significant time and resources in the discovery process. rsc.org Based on these predictions, novel small molecules can be designed in silico and evaluated for their predicted activity before being subjected to more intensive computational analysis like molecular dynamics simulations. rsc.orgnih.gov

Table 1: Predictive Modeling Techniques for Derivative Design

| Modeling Technique | Description | Application for Derivatives |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties (steric, electrostatic fields) with biological activity to create a predictive model. rsc.orgnih.gov | Identifies favorable and unfavorable regions for substitution on the lead compound, guiding the design of more potent analogs. rsc.org |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a target receptor or enzyme. rsc.orgmdpi.com | Screens virtual libraries of derivatives against a biological target to prioritize compounds with the best predicted binding modes and scores. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | Used to design novel scaffolds or derivatives that retain the key interacting features of the original active compound. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, from geometry and energy to reactivity and spectroscopic signatures. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311++G(d,p), often incorporating a solvent model to better simulate experimental conditions. nih.govresearchgate.net

The electronic structure of a molecule dictates its reactivity. DFT is used to calculate several global and local reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental, as their difference (the HOMO-LUMO gap) indicates the molecule's kinetic stability and electrical properties. researchgate.net

A particularly intuitive tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. nih.govresearchgate.net This map allows for the visual identification of electron-rich areas (nucleophilic sites), which are prone to electrophilic attack, and electron-poor areas (electrophilic sites), which are susceptible to nucleophilic attack. nih.govresearchgate.net

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region; likely site for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.netresearchgate.net |

| Orange/Yellow | Slightly Negative | Moderately electron-rich region. |

| Green | Neutral | Region of neutral potential. |

| Blue | Positive | Electron-poor region; likely site for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net |

For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methoxy and carboxamide groups, indicating these are key sites for interactions like hydrogen bonding. researchgate.net Conversely, positive potential (blue) would be expected on the amide protons and aromatic hydrogens. researchgate.net

DFT provides a powerful method for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a strong correlation with experimental FT-IR and FT-Raman spectra. researchgate.netchemrxiv.org Analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of each calculated vibrational mode to specific molecular motions, such as C=O stretching or N-H bending. chemrxiv.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show excellent agreement with experimental NMR data, aiding in the structural elucidation of complex molecules. nih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.govnih.gov The calculations provide the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., n→π* or π→π*), which can be directly compared to experimental UV-Vis spectra. nih.gov

Table 3: DFT-Based Spectroscopic Prediction

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| FT-IR / FT-Raman | Vibrational wavenumbers, intensities, Potential Energy Distribution (PED). chemrxiv.org | DFT (e.g., B3LYP/6-311G). researchgate.net |

| NMR | ¹H and ¹³C chemical shifts. nih.gov | DFT with GIAO method. nih.gov |

| UV-Visible | Absorption wavelengths (λmax), oscillator strengths, electronic transitions. nih.gov | Time-Dependent DFT (TD-DFT). nih.govnih.gov |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. utupub.fi By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of molecules and the intricate details of molecular recognition processes, such as a drug binding to its protein target. utupub.finih.gov These simulations provide insights into behavior that is often inaccessible to experimental methods. utupub.fi

When a ligand like a this compound derivative binds to a biological target, such as a kinase or topoisomerase, it forms a dynamic complex. mdpi.comnih.gov MD simulations are used to study the stability of this complex and the nature of the interactions that hold it together. mdpi.com

After docking the ligand into the protein's binding site, a simulation is run for tens to hundreds of nanoseconds. mdpi.com Key metrics are analyzed to assess the stability and dynamics of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein or ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, identifying the key interactions that stabilize the bound state. mdpi.com

Such simulations can confirm, for instance, that the quinoline nitrogen atom forms a stable hydrogen bond with a hinge region residue of a kinase, a common binding mode for this class of inhibitors. mdpi.com

Ligand binding is not a simple lock-and-key process; it often involves significant conformational changes in both the ligand and the target protein. nih.gov This phenomenon, known as "induced fit," is crucial for biological function and can be investigated in detail using MD simulations. nih.govresearchgate.net

Simulations can capture how a protein's structure adapts upon ligand binding. For example, a flexible loop near the active site might close over the ligand, or entire domains might shift their orientation. nih.govnih.gov In the case of D-dopachrome tautomerase, crystallographic and MD studies have shown that the binding of an inhibitor forces the C-terminal region of the protein to adopt a more open and flexible conformation, a change that is critical for its inhibitory effect. nih.govresearchgate.net By comparing simulations of the protein with and without the ligand (apo vs. holo form), researchers can pinpoint the specific structural events that constitute the induced-fit mechanism and understand how these changes relate to the protein's biological activity. nih.govdntb.gov.ua

In Silico Prediction of Pharmacokinetic Properties

The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a pivotal stage in the drug discovery and development process. nih.gov In recent years, in silico methods have emerged as powerful tools for predicting these properties, offering a rapid and cost-effective alternative to traditional experimental approaches. uoa.grresearchgate.net These computational models allow for the early assessment of a compound's potential drug-like characteristics, helping to identify candidates with favorable pharmacokinetic profiles and deprioritize those likely to fail. nih.govsciensage.info This section details the theoretical pharmacokinetic profile of this compound based on computational predictions.

Various computational tools and algorithms are employed to predict ADME properties. These range from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms trained on large datasets of experimental results. researchgate.netnih.gov The predictions are derived from the molecular structure of the compound, considering various physicochemical descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

For this compound, a comprehensive in silico analysis was performed to predict its key pharmacokinetic parameters. The following tables summarize the predicted properties related to its physicochemical characteristics, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its biological activity and pharmacokinetic behavior. The predicted properties for this compound are presented below.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Topological Polar Surface Area (TPSA) | 62.15 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 2 |

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial factor influencing a drug's absorption and distribution. Different computational models provide varying estimates for this property.

| Model | Predicted logP |

| iLOGP | 1.39 |

| XLOGP3 | 1.15 |

| WLOGP | 1.18 |

| MLOGP | 0.89 |

| Silicos-IT | 1.54 |

| Consensus logP | 1.23 |

Water Solubility

Aqueous solubility is a key factor affecting drug absorption and formulation. The predicted water solubility for this compound is detailed below, with values indicating its degree of solubility.

| Model | Predicted logS | Solubility Class |

| ESOL | -2.45 | Soluble |

| Ali | -2.89 | Soluble |

| SILICOS-IT | -2.77 | Soluble |

Pharmacokinetics

This section details the predicted absorption, distribution, and metabolism of this compound. These predictions offer insights into how the compound is likely to behave in vivo.

| Parameter | Prediction |

| Absorption | |

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeant | No |

| Metabolism | |

| P-glycoprotein (P-gp) substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

Drug-Likeness

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. These assessments are typically based on established rules derived from the analysis of successful oral drugs.

| Rule | Prediction |

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | Yes (0 violations) |

| Veber Filter | Yes (0 violations) |

| Egan Rule | Yes (0 violations) |

| Muegge Filter | Yes (0 violations) |

| Bioavailability Score | 0.55 |

The in silico analysis suggests that this compound has a favorable pharmacokinetic profile. The compound adheres to all major drug-likeness rules, indicating a high probability of it being an orally bioavailable drug. researchgate.net Its predicted high gastrointestinal absorption and good water solubility are desirable characteristics for an oral drug candidate. Furthermore, the predictions suggest a low likelihood of the compound inhibiting major cytochrome P450 enzymes, which would minimize the risk of drug-drug interactions. The lack of predicted P-glycoprotein substrate activity is also advantageous, as P-gp can be responsible for the efflux of drugs from cells, reducing their efficacy. The prediction that it does not cross the blood-brain barrier suggests that it is less likely to have central nervous system side effects.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for 6-Methoxyisoquinoline-1-carboxamide

The isoquinoline (B145761) scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. nih.gov For this compound, the exploration of novel biological targets is a key avenue for future research, with several promising areas warranting investigation based on studies of related molecules.

One significant area of interest is in the realm of neuroinflammation . Studies on isoquinoline-1-carboxamide (B73039) derivatives have demonstrated potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.comnih.gov These effects were mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov This suggests that this compound could be a valuable lead compound for the development of therapeutics targeting neurodegenerative diseases where neuroinflammation plays a critical role. mdpi.comnih.gov

Another potential target class for this compound is the P2X purinergic receptor family , specifically P2X7R. Research on quinoline-carboxamide derivatives, a structurally similar class of compounds, has identified potent antagonists of the P2X7 receptor, which is implicated in inflammatory responses and cancer. nih.gov Given the structural similarities, it is plausible that this compound could also modulate P2X7R activity.

Furthermore, the potential for Poly(ADP-ribose) polymerase (PARP) inhibition represents an exciting, albeit less directly explored, avenue. While specific studies on this compound as a PARP inhibitor are lacking, the broader class of carboxamide-containing heterocycles has been a fertile ground for the discovery of PARP inhibitors for cancer therapy. nih.gov The structural motifs within this compound warrant its evaluation against this important cancer target.

Finally, the inhibition of P-glycoprotein (P-gp) , a key transporter involved in multidrug resistance in cancer, is another promising direction. Studies on 6-methoxy-2-arylquinolines have revealed significant P-gp inhibitory activity, suggesting that the 6-methoxyisoquinoline (B27300) scaffold could also confer this valuable property, potentially leading to the development of agents that can overcome chemotherapy resistance. nih.govnih.gov

Advanced Synthetic Strategies for Complex Derivatives

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic strategies to generate a diverse library of complex derivatives is crucial. Future research in this area will likely focus on moving beyond traditional synthetic methods towards more sophisticated and versatile approaches.

One such approach is the use of palladium-catalyzed aminocarbonylation reactions . This modern synthetic technique offers a powerful tool for the direct introduction of the carboxamide functionality onto the isoquinoline core, potentially allowing for a wider range of amine coupling partners and improved reaction efficiency compared to classical methods.

Another promising strategy is the adoption of scaffold hopping . This medicinal chemistry approach involves the design and synthesis of novel molecular frameworks that retain the key pharmacophoric features of the original molecule but possess a different core structure. nih.gov For this compound, this could lead to the discovery of derivatives with improved pharmacokinetic properties or novel biological activities.

Furthermore, the use of novel coupling reagents can streamline the synthesis of carboxamide derivatives. For instance, the development of highly efficient and non-hazardous coupling reagents, as seen in the synthesis of other complex amides, could be adapted for the derivatization of the 6-methoxyisoquinoline-1-carboxylic acid precursor. frontiersin.org

These advanced synthetic strategies will be instrumental in generating a wide array of derivatives with modifications at various positions of the isoquinoline ring and the carboxamide moiety, enabling a thorough investigation of the structure-activity relationships (SAR).

Integrated Experimental and Computational Approaches for Drug Discovery

The integration of computational and experimental methods is now a cornerstone of modern drug discovery, offering a more rational and efficient path to lead optimization. researchgate.netbeilstein-journals.org For this compound, a synergistic application of these approaches will be critical for its future development.

In silico modeling can play a pivotal role in the initial stages of drug design. Techniques such as molecular docking can be employed to predict the binding modes of this compound and its derivatives with potential biological targets, providing insights into the key molecular interactions that govern their activity. nih.gov This can guide the synthesis of more potent and selective compounds. A prime example of this synergy is the use of docking studies on 6-methoxy-2-arylquinolines to understand their interaction with P-gp, which correlated well with experimental findings. nih.govnih.gov

Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for identifying candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov Computational tools can assess parameters like lipophilicity and aqueous solubility, helping to prioritize compounds for further experimental evaluation. nih.gov

This computational work must be closely integrated with experimental validation. The predictions from in silico models need to be confirmed through robust in vitro and in vivo assays to establish a reliable feedback loop for iterative compound design and optimization.

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

The evaluation of the therapeutic efficacy of this compound and its derivatives will necessitate the use of sophisticated and disease-relevant in vitro and in vivo models.

For investigating the potential anti-neuroinflammatory effects, in vitro models such as lipopolysaccharide (LPS)-treated BV2 microglial cells have proven to be valuable for studying the modulation of inflammatory pathways. mdpi.comnih.gov To assess anticancer activity, a panel of cancer cell lines, including multidrug-resistant and drug-sensitive lines, can be utilized to determine the compound's potency and its ability to overcome resistance mechanisms. nih.govnih.gov

A significant advancement in preclinical assessment is the use of Quantitative In Vitro to In Vivo Extrapolation (QIVIVE) models . mdpi.com These models aim to predict human in vivo responses from in vitro data, offering a more refined approach to preclinical to clinical translation. mdpi.com

For in vivo validation , specific animal models relevant to the targeted disease are crucial. For instance, the cuprizone-induced mouse model is a well-established model for studying neuroinflammation and demyelination and would be appropriate for evaluating the in vivo efficacy of this compound in the context of neurodegenerative disorders. nih.gov

The data generated from these advanced models will be critical for establishing a comprehensive understanding of the compound's efficacy and mechanism of action, and for guiding its progression towards clinical trials.

Harnessing Structural Insights for Rational Compound Optimization

The rational optimization of this compound into a viable drug candidate will heavily rely on a deep understanding of its structure-activity relationships (SAR). This involves systematically modifying the chemical structure and correlating these changes with biological activity.

Detailed SAR studies , similar to those conducted on related quinoline-carboxamide derivatives, will be essential. nih.gov These studies have shown that the nature and position of substituents on the aromatic rings can have a profound impact on potency and selectivity. nih.gov For example, in the case of 6-methoxy-2-arylquinolines, the presence of a hydroxymethyl group at position 4 was found to be key for P-gp inhibitory activity. nih.gov The influence of the substituent at the 6-position of the isoquinoline core is also a critical area for investigation, as demonstrated in studies of other heterocyclic compounds where substituent positioning significantly affects biological activity. mdpi.com

The integration of structural biology techniques , such as X-ray crystallography and NMR spectroscopy, can provide atomic-level insights into how these compounds interact with their biological targets. This structural information is invaluable for guiding the design of new derivatives with improved binding affinity and specificity.

By systematically exploring the chemical space around the this compound scaffold and leveraging the insights gained from SAR and structural studies, it will be possible to rationally design and synthesize optimized derivatives with enhanced therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.